

The Pharmacokinetics and Bioavailability of Oral Voriconazole: A Technical Guide

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Compound Name: Voriconazole

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This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of oral **voriconazole**, a broad-spectrum triazole antifungal agent. **Voriconazole's** complex and variable pharmacokinetic profile necessitates a deep understanding for effective and safe use in clinical practice and drug development.

Pharmacokinetic Profile: ADME

Voriconazole's disposition in the body is characterized by rapid oral absorption, extensive tissue distribution, primary hepatic metabolism, and excretion of metabolites. A key feature of its pharmacokinetics in adults is its non-linear, or saturable, metabolism, leading to a more than proportional increase in drug exposure with an increase in dose.^{[1][2][3]} In contrast, pharmacokinetics appear to be more linear in children.^{[1][4]}

Absorption and Bioavailability

Following oral administration, **voriconazole** is rapidly absorbed, with maximum plasma concentrations (Tmax) typically reached within 1 to 2 hours.^{[1][5]} The oral bioavailability in healthy, fasted adults is high, estimated to be over 90%, which facilitates the convenient transition from intravenous (IV) to oral therapy.^{[1][5][6]} However, this can be significantly lower and more variable in patient populations, particularly in children where bioavailability is estimated to be around 65%.^{[4][7]}

Effect of Food: The administration of oral **voriconazole** with a high-fat meal significantly reduces its bioavailability. It is recommended that **voriconazole** be taken at least one hour before or two hours after a meal to ensure optimal absorption.[8][9][10] Co-administration with food can decrease the area under the curve (AUC) and the maximum concentration (C_{max}) by approximately 22-35% and delay absorption by about 1.1 hours.[8][11]

Distribution

Voriconazole is extensively distributed throughout the body, with a large volume of distribution (V_d) of approximately 4.6 L/kg, indicating significant penetration into tissues.[1][5][12] It has been measured in various tissues, including the brain, liver, kidney, and cerebrospinal fluid.[1] Plasma protein binding is moderate, at around 58-60%, and is independent of plasma concentrations.[1][13]

Metabolism

Voriconazole is extensively metabolized in the liver, with less than 2% of a dose being excreted unchanged in the urine.[13][14][15] The metabolism is primarily mediated by the cytochrome P450 (CYP) isoenzyme system.

- **Primary Pathway:** The main enzyme responsible for **voriconazole** metabolism is CYP2C19.[14][15][16]
- **Secondary Pathways:** CYP3A4 and CYP2C9 also contribute to its metabolism to a lesser extent.[1][14][15]

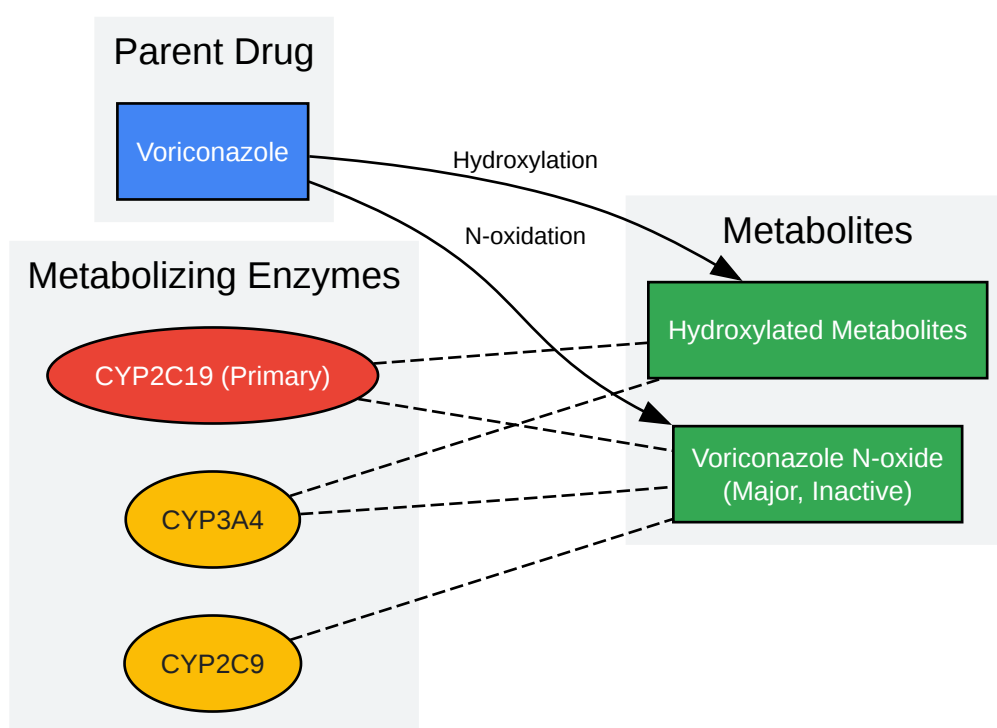
The major metabolic routes are N-oxidation, hydroxylation of the methyl group, and hydroxylation of the fluoropyrimidine ring.[14][15] The primary metabolite is **voriconazole** N-oxide, which has minimal antifungal activity.[13][14][15]

The activity of CYP2C19 is subject to significant genetic polymorphism, which is a major source of the pharmacokinetic variability observed among patients.[17] Individuals can be classified into different metabolizer phenotypes:

- **Poor Metabolizers (PMs):** Lack functional CYP2C19 enzymes, leading to significantly higher **voriconazole** exposure (on average, 4-fold higher AUC) compared to normal metabolizers.

[17] The prevalence of PMs is around 3-5% in Caucasian and Black populations and up to 15-20% in Asian populations.[17][18]

- Intermediate Metabolizers (IMs): Have reduced enzyme activity.
- Extensive (Normal) Metabolizers (EMs): Have normal enzyme activity.
- Ultrarapid Metabolizers (UMs): Have increased enzyme activity, which can lead to sub-therapeutic drug levels.[18]



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Caption: Metabolic pathway of **voriconazole** via CYP450 enzymes.

Excretion

Voriconazole is eliminated from the body almost entirely as metabolites. Approximately 80% of the total dose is recovered in the urine.[1] The elimination half-life is dose-dependent due to non-linear metabolism and is approximately 6 hours.[1]

Experimental Protocols

The quantification of **voriconazole** in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring (TDM). High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the standard analytical method.[\[19\]](#)[\[20\]](#)

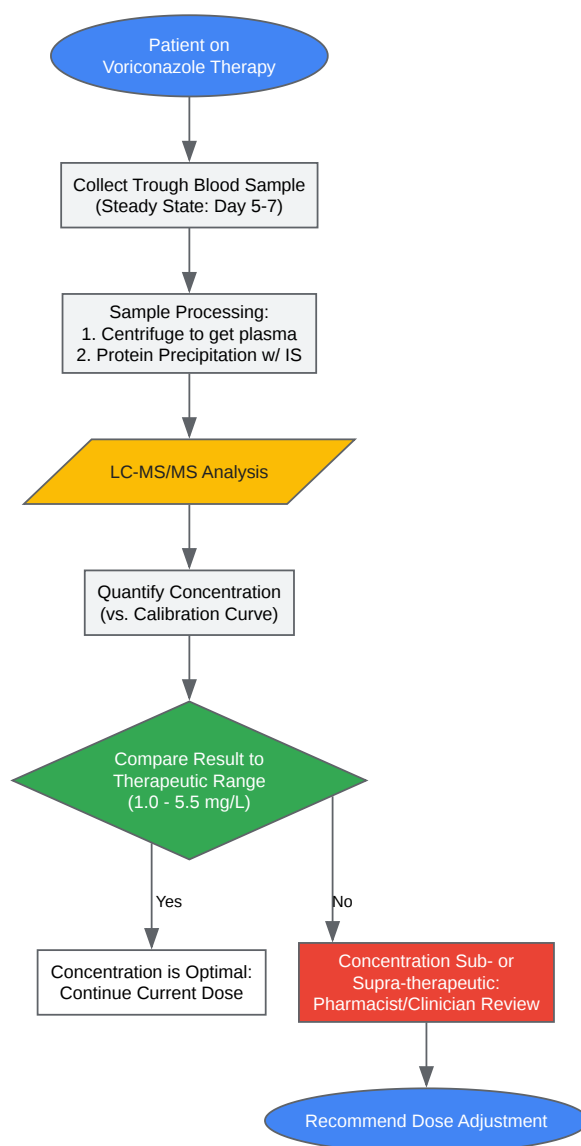
Bioanalytical Method: LC-MS/MS

Objective: To accurately quantify **voriconazole** concentrations in human plasma.

Methodology:

- Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) at specified time points post-dose (e.g., trough concentrations just before the next dose).
- Plasma Separation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples and an internal standard (IS) working solution.
 - To a 100 µL aliquot of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing the IS. The IS is a molecule structurally similar to **voriconazole** used to correct for variability during sample processing and analysis.[\[21\]](#)
 - Vortex the mixture vigorously to precipitate plasma proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for analysis.
- Chromatographic Separation (HPLC):

- Inject a small volume (e.g., 5-10 μL) of the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).
- Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to separate **voriconazole** and the IS from other endogenous plasma components.
- Detection (Tandem Mass Spectrometry - MS/MS):
 - The column eluent is introduced into the mass spectrometer.
 - The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both **voriconazole** and the IS are monitored.
- Quantification:
 - A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of **voriconazole**.
 - The concentration of **voriconazole** in the unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve.



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Caption: A typical workflow for **voriconazole** therapeutic drug monitoring (TDM).

Quantitative Data Summary

The pharmacokinetic parameters of **voriconazole** exhibit significant inter-individual variability. The following tables summarize key quantitative data from various studies.

Table 1: Key Pharmacokinetic Parameters of Oral **Voriconazole** in Healthy Adults

| Parameter | Value | Reference(s) |
|---|---------------------------|--------------|
| Bioavailability (F) | >90% (fasted state) | [1][5] |
| Time to Peak (Tmax) | 1-2 hours | [1][5] |
| Volume of Distribution (Vd) | ~4.6 L/kg | [1][5] |
| Plasma Protein Binding | ~58% | [5][13] |
| Elimination Half-life (t _{1/2}) | ~6 hours (dose-dependent) | [1] |

| Primary Metabolism | CYP2C19 |[14][15][16] |

Table 2: Effect of a High-Fat Meal on Oral **Voriconazole** (200 mg BID, Day 7)

| Parameter | Fasted State (Mean) | Fed State (Mean) | % Change | Reference(s) |
|----------------------------|---------------------|------------------|----------|--------------|
| AUC _t (ng·h/mL) | 9598 | 7520 | ↓ ~22% | [8][11] |
| C _{max} (ng/mL) | 2038 | 1332 | ↓ ~35% | [8][11] |

| Tmax (h) | ~1.5 | ~2.6 | ↑ 1.1 h |[8] |

Table 3: Influence of CYP2C19 Genotype on **Voriconazole** Exposure (AUC)

| CYP2C19 Phenotype | Relative Voriconazole Exposure (AUC) | Reference(s) |
|-------------------------------|--------------------------------------|--------------|
| Poor Metabolizer (PM) | ~4-fold higher than EM | [17] |
| Intermediate Metabolizer (IM) | ~2-fold higher than EM | [17] |
| Extensive Metabolizer (EM) | Baseline | [17] |

| Ultrarapid Metabolizer (UM) | Lower than EM |[18] |

Table 4: Comparison of Pharmacokinetic Parameters in Adults vs. Children (2 to <12 years)

| Parameter | Adults | Children | Comments | Reference(s) |
|----------------------|------------|-------------|--|--------------|
| Pharmacokinetics | Non-linear | More linear | Children have higher metabolic capacity. | [2][4] |
| Oral Bioavailability | >90% | ~65% | Lower and more variable in children. | [4][12] |

| Required IV Dose | 4 mg/kg | 7-9 mg/kg | Higher doses are needed in children to match adult exposure. |[2][4][22] |

Conclusion

The pharmacokinetics of oral **voriconazole** are complex, characterized by high but variable bioavailability, extensive metabolism primarily through the polymorphic CYP2C19 enzyme, and non-linear elimination in adults. Factors such as food intake, genetic makeup, age, and drug-drug interactions significantly impact drug exposure. This variability underscores the importance of therapeutic drug monitoring to optimize efficacy and minimize toxicity. For drug development professionals, understanding these intricate pharmacokinetic properties is crucial for designing rational dosing regimens, interpreting clinical trial data, and developing safer and more effective antifungal therapies.

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